N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Description
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c23-16-10-12(18(24)19-13-6-2-1-3-7-13)11-22(16)17-14-8-4-5-9-15(14)20-21-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,24)(H,20,21) |
InChI Key |
HYOFKQCBNBDVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is characterized by its unique molecular structure, which includes a cyclohexyl group, an indazole moiety, and a pyrrolidinecarboxamide backbone. The structural formula can be represented as follows:
Molecular Weight
- Molecular Weight : 284.36 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (vulvar carcinoma) | 15.2 | |
| MCF7 (breast cancer) | 12.5 | |
| HepG2 (liver cancer) | 18.0 |
These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown anti-inflammatory activity in various models. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Effects
Emerging evidence indicates that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that administration of this compound can improve cognitive function and reduce neuronal apoptosis.
Case Study 1: Cancer Cell Line Analysis
A detailed analysis was conducted on the effects of this compound on A431 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates.
Results :
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest.
- Apoptosis Induction : Increased Annexin V positivity indicated enhanced apoptotic activity.
Case Study 2: In Vivo Anti-inflammatory Study
An in vivo model using mice was employed to evaluate the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced edema and lower levels of inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound shares a 5-oxo-pyrrolidinecarboxamide scaffold with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Comparison of Structural Analogs
Key Observations
Heteroaromatic Groups (): Thiophene-oxadiazole moieties may improve binding affinity in biological systems through enhanced aromatic stacking . Tetrazole (): A carboxylic acid bioisostere, likely improving metabolic stability and solubility compared to the target’s cyclohexyl group .
Synthetic Pathways :
- highlights characterization methods (IR, NMR, ESI-MS) for related palladium complexes, suggesting analogous techniques would apply to the target compound .
- Amide coupling reactions are inferred for pyrrolidinecarboxamide derivatives, with substituent-specific modifications (e.g., bromination, heterocycle synthesis) tailored to each analog .
Physicochemical Trends: Higher molecular weights (e.g., 464.5 in ) correlate with bulky substituents (e.g., oxadiazole-cyclohexyl), which may reduce solubility but improve thermal stability . Alkyl chains (e.g., isopropoxypropyl in ) could enhance solubility in nonpolar solvents .
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves reacting 2-fluorobenzonitrile derivatives with hydrazine hydrate under reflux conditions. This method yields the 1H-indazol-3-amine intermediate, which is subsequently functionalized. For example, treatment of 2-fluoro-3-nitrobenzonitrile with hydrazine hydrate in ethanol at 80°C for 12 hours produces 3-nitro-1H-indazole, which is reduced to the amine using hydrogen gas and a palladium catalyst.
Alternative Routes via Suzuki Coupling
In cases requiring substituted indazoles, Suzuki-Miyaura cross-coupling is employed. A brominated indazole precursor reacts with aryl boronic acids in the presence of Pd(PPh) and NaCO in a dioxane/water mixture at 90°C. This method introduces substituents at the 6-position of the indazole ring, as demonstrated in the synthesis of 6-(4-pyrimidinyl)-1H-indazole derivatives.
Construction of the 5-Oxopyrrolidine-3-Carboxamide Scaffold
The pyrrolidine ring is assembled through a cyclocondensation strategy, followed by oxidation and functionalization.
Cyclocondensation of γ-Amino Acids
Methyl 3-aminobut-2-enoate undergoes cyclization with formaldehyde in acetic acid to form the pyrrolidin-5-one ring. The resulting ester is hydrolyzed to the carboxylic acid using aqueous HCl, yielding 5-oxopyrrolidine-3-carboxylic acid. This intermediate is critical for subsequent amide bond formation.
Amide Bond Formation
Coupling the pyrrolidinecarboxylic acid with cyclohexylamine is achieved using peptide coupling agents. A representative protocol uses PyBOP (1.2 equiv) and DIPEA (3 equiv) in DMF at room temperature for 6 hours, achieving a 93% yield of the carboxamide. Alternative reagents such as HATU or EDCl/HOBt are also effective but may require longer reaction times (12–24 hours).
Final Coupling and Purification
The indazole and pyrrolidinecarboxamide moieties are joined via nucleophilic substitution or transition metal-catalyzed coupling.
N-Alkylation of Indazole
1H-indazol-3-amine reacts with 3-(cyclohexylcarbamoyl)-5-oxopyrrolidine-1-yl bromide in acetonitrile at 60°C for 8 hours. Potassium carbonate acts as a base, facilitating the substitution reaction. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the target compound in 85% yield.
Palladium-Catalyzed Cross-Coupling
For halogenated indazoles, a Buchwald-Hartwig amination is employed. Using Pd(dba), Xantphos, and CsCO in toluene at 100°C, the aryl halide couples with the pyrrolidinecarboxamide, achieving yields up to 78%.
Analytical Characterization
Spectroscopic Data
-
-NMR (400 MHz, Pyridine-d): δ 9.16 (1H, t, J = 5.2 Hz, NH), 7.95 (1H, s, indazole-H), 7.71 (2H, d, J = 8.6 Hz, aromatic), 4.65 (1H, dd, pyrrolidine-H), 2.77 (1H, dd, CH).
-
HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
IR (KBr): 3119 cm (N-H stretch), 1695 cm (C=O), 1647 cm (C=N).
Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the indazole ring and the chair conformation of the cyclohexyl group. The pyrrolidine ring adopts an envelope conformation, with the carbonyl oxygen axial.
Optimization Strategies
Solvent and Temperature Effects
Reaction yields improve with polar aprotic solvents (DMF > DMSO > THF) and temperatures between 60–80°C. For example, PyBOP-mediated coupling in DMF at 25°C achieves 93% yield, versus 72% in THF under identical conditions.
Catalytic Enhancements
Adding molecular sieves (4Å) during amide coupling reduces reaction time by absorbing generated HO, pushing equilibrium toward product formation. This modification increases yields by 8–12%.
Industrial-Scale Considerations
Q & A
Q. Critical parameters :
- Temperature control : Excessive heat can lead to decomposition; optimal ranges vary (e.g., 60–80°C for cyclization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures >95% purity .
Basic Question: How can structural characterization of this compound be optimized using spectroscopic and computational methods?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm the pyrrolidine ring, indazole protons, and carboxamide connectivity. For example, the 5-oxo group typically appears as a singlet at δ ~2.5 ppm in -NMR .
- Mass spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., calculated for : 313.18 g/mol) and detect fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .
- Computational modeling : Employ density functional theory (DFT) to predict vibrational spectra or molecular electrostatic potential surfaces, cross-validated with experimental data .
Advanced Question: How can contradictory data regarding the compound's biological activity be resolved?
Answer:
Contradictions often arise from differences in assay conditions or target specificity . Methodological strategies include:
- Dose-response validation : Repeat assays across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use kinome-wide screening or proteomics to rule out unintended interactions .
- Cellular context : Test in multiple cell lines (e.g., cancer vs. primary cells) to assess tissue-specific activity .
- Molecular docking : Compare binding poses across homologs (e.g., kinase isoforms) to explain selectivity discrepancies .
Advanced Question: What strategies are recommended for identifying and validating biological targets of this compound?
Answer:
- Affinity-based proteomics : Use biotinylated probes or photoaffinity labeling to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., , ) for putative targets .
- Animal models : Validate in vivo efficacy using xenograft models or transgenic organisms, correlating target modulation with phenotypic outcomes .
Advanced Question: How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow hepatic clearance .
- Permeability : Modify logP via substituent tuning (e.g., halogenation) to balance blood-brain barrier penetration and plasma protein binding .
- PK/PD modeling : Use compartmental models to predict dosing regimens based on in vitro ADME data .
Basic Question: What are the recommended analytical techniques for monitoring reaction progress and purity?
Answer:
| Technique | Application | Example Parameters |
|---|---|---|
| TLC | Monitor reaction completion | Silica gel GF254, ethyl acetate/hexane (3:7), UV visualization |
| HPLC | Purity assessment | C18 column, 0.1% TFA in water/acetonitrile gradient, 1 mL/min flow |
| IR | Functional group verification | Absorbance at ~1650 cm⁻¹ (amide C=O stretch) |
Advanced Question: What computational tools are effective for predicting the compound's reactivity and stability?
Answer:
- Reactivity : Use Gaussian 16 with M06-2X/6-311+G(d,p) basis set to simulate reaction pathways (e.g., cyclization barriers) .
- Degradation prediction : ADMET Predictor™ or Schrödinger’s QikProp to forecast hydrolytic or oxidative liabilities .
- pKa estimation : MarvinSketch or ACD/Labs to optimize ionization states for solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
